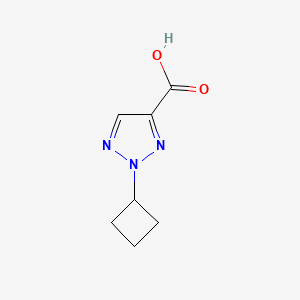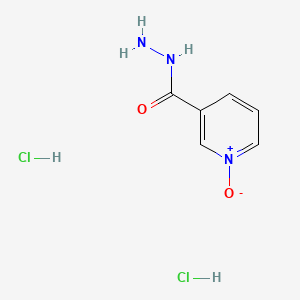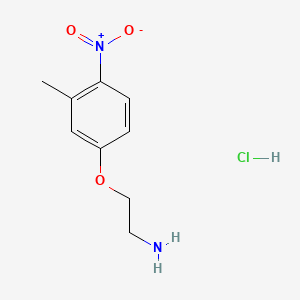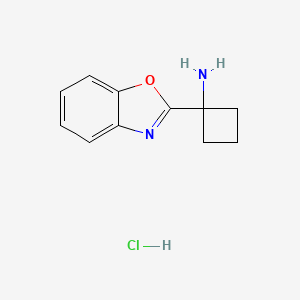
5-(8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carbonyl)oxolane-2-carboxylicacid,Mixtureofdiastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carbonyl)oxolane-2-carboxylic acid, mixture of diastereomers, is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorinated benzoxazepine ring fused with an oxolane carboxylic acid moiety. The presence of fluorine and the specific arrangement of atoms contribute to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carbonyl)oxolane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Benzoxazepine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazepine ring. This can be achieved through a condensation reaction between an ortho-fluoroaniline and a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Oxolane Moiety: The next step involves the introduction of the oxolane ring through a nucleophilic substitution reaction. This can be accomplished by reacting the benzoxazepine intermediate with an oxolane derivative in the presence of a strong base.
Carboxylation: The final step involves the carboxylation of the oxolane ring to introduce the carboxylic acid functionality. This can be achieved through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and automated purification systems to streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
5-(8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carbonyl)oxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazepine ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule, such as reducing the carboxylic acid to an alcohol.
Substitution: The fluorine atom in the benzoxazepine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-(8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carbonyl)oxolane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibition and receptor binding due to its unique structure and reactivity.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 5-(8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carbonyl)oxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, leading to inhibition or activation of these targets. The benzoxazepine ring structure allows for selective binding to biological macromolecules, while the oxolane carboxylic acid moiety contributes to the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-fluoro-2,3,4,5-tetrahydro-1,4-benzodiazepine: This compound shares the benzoxazepine ring structure but lacks the oxolane carboxylic acid moiety.
3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine: This compound contains a fluorinated ring structure but differs in the overall molecular framework.
Uniqueness
5-(8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carbonyl)oxolane-2-carboxylic acid is unique due to its combination of a fluorinated benzoxazepine ring and an oxolane carboxylic acid moiety. This unique structure imparts distinct chemical properties, such as enhanced stability, reactivity, and binding affinity, making it valuable for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
5-(8-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)oxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO5/c16-10-2-1-9-8-17(5-6-21-13(9)7-10)14(18)11-3-4-12(22-11)15(19)20/h1-2,7,11-12H,3-6,8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMOGZILRHERKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1C(=O)N2CCOC3=C(C2)C=CC(=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-aminocyclopropyl)methyl]cyclopropanesulfonamidehydrochloride](/img/structure/B6607047.png)
![2-{4-[4-(2-chloro-1,3-thiazol-4-yl)butyl]phenyl}aceticacid](/img/structure/B6607056.png)




![3-{[4-(difluoromethyl)phenyl]methyl}pyrrolidinehydrochloride](/img/structure/B6607096.png)

![tert-butyl N-{6-[1-(trifluoromethyl)cyclobutyl]pyridin-3-yl}carbamate](/img/structure/B6607109.png)




